molecular formula C11H12N4O2 B2645350 1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 955962-76-2

1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2645350
CAS RN: 955962-76-2
M. Wt: 232.243
InChI Key: OLSABHHNKSEXBM-UHFFFAOYSA-N
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Description

1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (PYMC) is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid with a molecular weight of 213.26 g/mol. PYMC is a versatile compound that has a wide range of applications in both scientific research and industrial settings. In particular, it has been used in the synthesis of various drug molecules and in the production of food additives and fragrances.

Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

The compound's utility has been explored in experimental and theoretical studies focusing on its functionalization reactions. Specifically, it has been converted into corresponding carboxamides and imidazo derivatives through reactions with diamines and amino alcohols, showcasing its versatility in synthesizing various compounds. Theoretical analyses have provided insights into the mechanisms of these reactions, emphasizing the compound's role in developing new chemical entities with potential applications across different scientific fields (Yıldırım, Kandemirli, & Demir, 2005).

Library of Fused Pyridine-carboxylic Acids

Another significant application involves the creation of a diverse library of fused pyridine-4-carboxylic acids, including various derivatives like pyrazolo[3,4-b]pyridines. This was achieved through the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. Such libraries are crucial for drug discovery and development, as they provide a range of compounds for biological testing and potential therapeutic uses (Volochnyuk et al., 2010).

Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives

The compound has been pivotal in synthesizing novel pyrazolo[3,4-b]pyridine derivatives through condensation reactions with activated carbonyl groups. This efficient synthetic route opens up new avenues for the development of N-fused heterocyclic products, further broadening the scope of its applications in medicinal chemistry and pharmaceutical research (Ghaedi et al., 2015).

Antiallergic Activity of Pyrazolo[3,4-b]pyridine Derivatives

Research has also uncovered the antiallergic potential of pyrazolo[3,4-b]pyridine derivatives. Specific compounds synthesized from the base chemical structure have demonstrated significant antiallergic activity, indicating the potential for developing new therapeutic agents for allergy management (Nohara et al., 1985).

properties

IUPAC Name

1-(5-aminopyridin-2-yl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-10(11(16)17)7(2)15(14-6)9-4-3-8(12)5-13-9/h3-5H,12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSABHHNKSEXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=C(C=C2)N)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

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